molecular formula C7H11Br B073976 (4-Bromobut-1-enyl)cyclopropane CAS No. 1489-73-2

(4-Bromobut-1-enyl)cyclopropane

Cat. No. B073976
CAS RN: 1489-73-2
M. Wt: 175.07 g/mol
InChI Key: KFBVGNXBGNALRF-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromobut-1-enyl)cyclopropane, also known as BBCE, is a cyclopropane derivative that has recently gained attention in the scientific community for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (4-Bromobut-1-enyl)cyclopropane is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes. (4-Bromobut-1-enyl)cyclopropane has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids.

Biochemical And Physiological Effects

(4-Bromobut-1-enyl)cyclopropane has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Bromobut-1-enyl)cyclopropane has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (4-Bromobut-1-enyl)cyclopropane has been found to decrease the levels of triglycerides and cholesterol in the blood, which could have potential implications for the treatment of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of (4-Bromobut-1-enyl)cyclopropane is that it is relatively easy to synthesize in the lab, and it has been shown to have low toxicity. However, one limitation of (4-Bromobut-1-enyl)cyclopropane is that it is not very soluble in water, which could make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on (4-Bromobut-1-enyl)cyclopropane. One area of interest is the development of (4-Bromobut-1-enyl)cyclopropane-based anti-cancer drugs, which could potentially be more effective and less toxic than current treatments. Another potential direction is the development of (4-Bromobut-1-enyl)cyclopropane-based antibiotics, which could be used to treat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of (4-Bromobut-1-enyl)cyclopropane and its potential applications in various fields of scientific research.

Synthesis Methods

(4-Bromobut-1-enyl)cyclopropane can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with cyclopropane in the presence of a palladium catalyst to form (4-Bromobut-1-enyl)cyclopropane.

Scientific Research Applications

(4-Bromobut-1-enyl)cyclopropane has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. (4-Bromobut-1-enyl)cyclopropane has also been studied for its potential as a new class of antibiotics, as it has been shown to have antibacterial activity against a variety of gram-positive bacteria.

properties

CAS RN

1489-73-2

Product Name

(4-Bromobut-1-enyl)cyclopropane

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

[(E)-4-bromobut-1-enyl]cyclopropane

InChI

InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+

InChI Key

KFBVGNXBGNALRF-HNQUOIGGSA-N

Isomeric SMILES

C1CC1/C=C/CCBr

SMILES

C1CC1C=CCCBr

Canonical SMILES

C1CC1C=CCCBr

Other CAS RN

1489-73-2

Origin of Product

United States

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